

## 2-Cyclohexyl-3-methyloxirane CAS number

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### Compound of Interest

Compound Name: 2-Cyclohexyl-3-methyloxirane

CAS No.: 164323-45-9

Cat. No.: B070226

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An In-depth Technical Guide to **2-Cyclohexyl-3-methyloxirane**: Synthesis, Characterization, and Applications

### Abstract

This technical guide provides a comprehensive overview of **2-Cyclohexyl-3-methyloxirane**, a substituted epoxide with significant potential as a versatile building block in organic synthesis, particularly within the realm of drug discovery and development. While a specific CAS number for this exact structure is not prominently indexed in major chemical databases, this paper constructs a detailed profile based on the well-established chemistry of related oxiranes. We will explore its structural features, stereoisomerism, and predicted physicochemical properties. Detailed, field-proven methodologies for its synthesis via alkene epoxidation and halohydrin cyclization are presented, emphasizing the causality behind experimental choices to ensure stereochemical control. Furthermore, this guide outlines a complete workflow for the analytical and spectroscopic characterization of the target molecule, from chromatographic purification to definitive structural elucidation by NMR, MS, and IR spectroscopy. The core of its synthetic utility—the nucleophilic ring-opening of the strained oxirane ring—is discussed in the context of introducing molecular diversity for the development of novel therapeutic agents. Finally, essential safety and handling protocols, derived from data on analogous epoxides, are provided for researchers. This document serves as a foundational resource for scientists

aiming to synthesize, characterize, and strategically employ **2-Cyclohexyl-3-methyloxirane** in their research endeavors.

## Introduction to Substituted Oxiranes

Oxiranes, commonly known as epoxides, are three-membered cyclic ethers that serve as highly valuable intermediates in organic chemistry. The inherent ring strain of the epoxide functional group (approximately 13 kcal/mol) renders it susceptible to ring-opening reactions by a wide variety of nucleophiles, making it a cornerstone for constructing complex molecular architectures. The introduction of substituents onto the oxirane ring, such as the cyclohexyl and methyl groups in **2-Cyclohexyl-3-methyloxirane**, provides steric and electronic handles to control reactivity and introduces chiral centers, which are of paramount importance in the synthesis of enantiomerically pure pharmaceuticals.

The cyclohexyl moiety imparts lipophilicity, a critical parameter in modulating the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME). The methyl group, while smaller, can influence stereochemical outcomes in subsequent reactions and provides a simple chiral handle. The combination of these features makes **2-Cyclohexyl-3-methyloxirane** an attractive, non-commercially available target for laboratories engaged in the synthesis of novel bioactive molecules, including those for modulating mitochondrial bioenergetics or developing new antiproliferative agents.<sup>[1][2]</sup>

## Physicochemical Properties and CAS Identification

A definitive CAS Registry Number for "**2-Cyclohexyl-3-methyloxirane**" is not readily found in public chemical databases. This suggests the compound may be a novel synthetic target or is indexed under a more complex systematic name. However, the properties and identity of closely related structures provide a strong foundation for understanding this molecule.

Compound Name	Structure	CAS Number	Molecular Formula	Molecular Weight
(2S)-2-Methyloxirane ((S)-Propylene oxide)	CH <sub>3</sub> -C <sub>2</sub> H <sub>3</sub> O	16088-62-3	C <sub>3</sub> H <sub>6</sub> O	58.08 g/mol
cis-2-Methyl-3-propyloxirane	CH <sub>3</sub> -C <sub>2</sub> H <sub>2</sub> O- C <sub>3</sub> H <sub>7</sub>	6124-90-9	C <sub>6</sub> H <sub>12</sub> O	100.16 g/mol
2-Butyl-3-methyloxirane	CH <sub>3</sub> -C <sub>2</sub> H <sub>2</sub> O- C <sub>4</sub> H <sub>9</sub>	14925-96-3	C <sub>7</sub> H <sub>14</sub> O	114.19 g/mol
2-Cyclohexyl-3-methyloxirane (Predicted)	C <sub>6</sub> H <sub>11</sub> -C <sub>2</sub> H <sub>2</sub> O- CH <sub>3</sub>	Not Assigned	C <sub>9</sub> H <sub>16</sub> O	140.22 g/mol

Table 1: CAS Numbers and properties of oxiranes structurally related to the topic compound.[3][4][5][6][7]

Based on its structure, **2-Cyclohexyl-3-methyloxirane** is expected to be a colorless, volatile liquid with limited solubility in water but high solubility in common organic solvents like diethyl ether, dichloromethane, and acetone.[4] The molecule possesses two stereocenters (at C2 and C3 of the oxirane ring), meaning it can exist as four possible stereoisomers (a pair of enantiomers for the cis diastereomer and a pair for the trans diastereomer). The specific stereochemical outcome is dictated by the synthetic method employed.

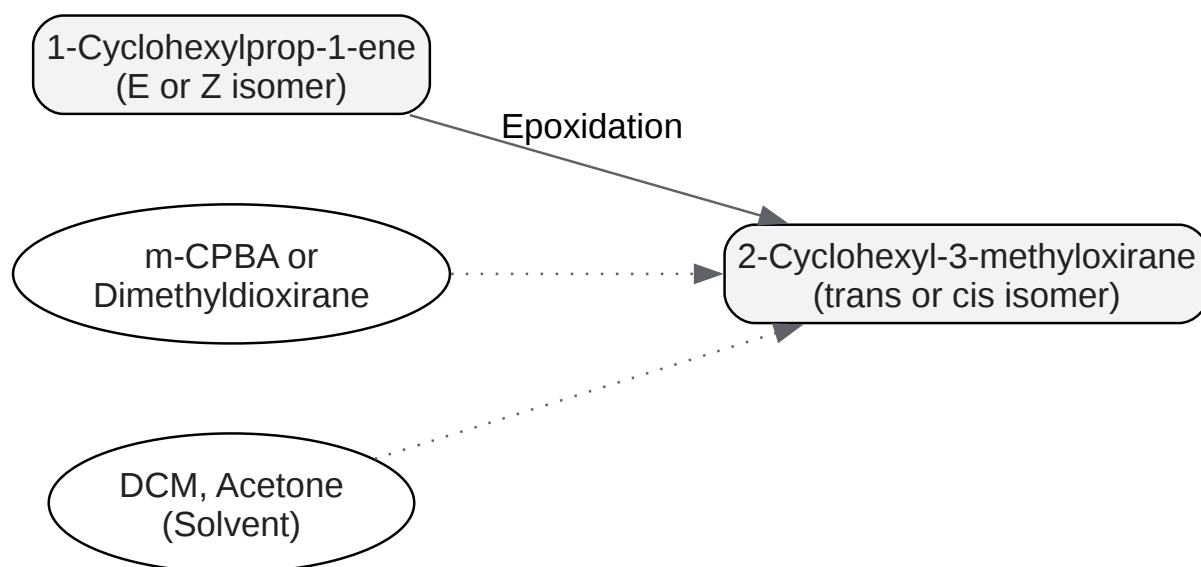
## Synthesis Methodologies

The synthesis of **2-Cyclohexyl-3-methyloxirane** would logically start from the corresponding alkene, (E/Z)-1-cyclohexylprop-1-ene. The choice of synthetic route is critical as it determines the stereochemistry of the final epoxide product.

### Method A: Direct Epoxidation of the Alkene Precursor

This is the most direct and widely used method for synthesizing epoxides. It involves the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or

through catalytic oxidation. The reaction proceeds via a concerted mechanism, resulting in syn-addition of the oxygen atom to the double bond. Therefore, a (Z)-alkene will yield the cis-epoxide, and an (E)-alkene will yield the trans-epoxide.



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Caption: Proposed workflow for direct epoxidation of 1-cyclohexylprop-1-ene.

Experimental Protocol: Synthesis via Dimethyldioxirane (DMDO)

Causality: Dimethyldioxirane, generated in situ from Oxone and acetone, is a highly effective and neutral epoxidizing agent.[8] Unlike peroxy acids, the workup is exceptionally clean, as the only byproduct is acetone, which can be easily removed in vacuo. This avoids acidic conditions that could prematurely open the newly formed epoxide ring.

- **DMDO Solution Preparation:** In a 2-L three-necked flask equipped with a magnetic stirrer and an efficient condenser system cooled to  $-78^{\circ}\text{C}$ , a mixture of water (80 mL), acetone (50 mL), and sodium bicarbonate (96 g) is prepared. Oxone (180 g) is added portion-wise over 20-30 minutes while stirring vigorously. The volatile dimethyldioxirane is distilled under a gentle stream of nitrogen and collected in a flask cooled to  $-78^{\circ}\text{C}$ . The concentration is determined by iodometric titration or by reacting a known amount with a standard thioanisole solution and quantifying the resulting sulfoxide by GC.[8]

- Epoxidation: Dissolve 10 mmol of the starting alkene, (E)-1-cyclohexylprop-1-ene, in 50 mL of acetone in a round-bottom flask cooled to 0°C.
- Reaction: Add a stoichiometric amount (1.0-1.2 equivalents) of the pre-titrated DMDO solution dropwise to the stirred alkene solution.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is fully consumed (typically 15-30 minutes).
- Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone solvent and any excess DMDO. The remaining crude product is the desired **trans-2-Cyclohexyl-3-methyloxirane**.
- Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

## Method B: Halohydrin Formation and Intramolecular Cyclization

This two-step method offers an alternative route that proceeds with anti-addition stereochemistry. The alkene is first treated with a halogen (e.g., Br<sub>2</sub>) in the presence of water to form a bromohydrin intermediate. Subsequent treatment with a base promotes an intramolecular S<sub>N</sub>2 reaction (Williamson ether synthesis) to form the epoxide.

### Experimental Protocol: Halohydrin Route

**Causality:** This method provides complementary stereochemical access. If the direct epoxidation of an (E)-alkene yields the trans-epoxide, the halohydrin route starting from the same (E)-alkene would ultimately lead to the cis-epoxide after two inversions of stereochemistry (one during bromonium ion opening, one during cyclization).

- Bromohydrin Formation: Dissolve 10 mmol of (E)-1-cyclohexylprop-1-ene in 100 mL of a 1:1 mixture of Dimethyl Sulfoxide (DMSO) and water. Cool the solution to 0°C. Add 10.5 mmol of N-Bromosuccinimide (NBS) in one portion and stir the mixture in the dark for 2-4 hours.
- Extraction: Pour the reaction mixture into 200 mL of water and extract three times with 75 mL of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate in vacuo.

- **Cyclization:** Dissolve the crude bromohydrin in 50 mL of anhydrous methanol. Add 15 mmol of sodium methoxide and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
- **Workup and Purification:** Quench the reaction by adding 100 mL of water. Extract the product with diethyl ether, dry the organic phase, and concentrate. Purify by flash chromatography as described in Method A to yield **cis-2-Cyclohexyl-3-methyloxirane**.

## Analytical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized **2-Cyclohexyl-3-methyloxirane** requires a combination of chromatographic and spectroscopic techniques.

Technique	Purpose	Expected Observations
Gas Chromatography (GC)	Purity assessment, reaction monitoring.	A single peak for the purified product. Retention time will be shorter than the corresponding diol (ring-opened product).
$^1\text{H}$ NMR	Structural elucidation and diastereomeric ratio.	Protons on the oxirane ring (H2, H3) are expected to appear as doublets or doublet of doublets in the 2.5-3.5 ppm region. The coupling constant (JH2-H3) helps determine stereochemistry (~4-5 Hz for cis, ~2-3 Hz for trans). Complex multiplets for the cyclohexyl group (1.0-2.0 ppm) and a doublet for the methyl group (~1.3 ppm).
$^{13}\text{C}$ NMR	Carbon skeleton confirmation.	Two characteristic peaks for the epoxide carbons (C2, C3) in the 50-65 ppm range. Signals for the cyclohexyl and methyl carbons will appear in the aliphatic region.
Mass Spectrometry (MS)	Molecular weight confirmation.	The molecular ion peak $[\text{M}]^+$ at $m/z = 140.22$ . Common fragmentation patterns would include loss of a methyl group ( $m/z = 125$ ) or cleavage of the cyclohexyl ring.
Infrared (IR) Spectroscopy	Functional group identification.	A characteristic band for the C-O-C asymmetric stretch of the epoxide ring around $1250\text{ cm}^{-1}$ and a ring "breathing" mode around $800\text{-}900\text{ cm}^{-1}$ . Strong

C-H stretching bands around  
2850-3000  $\text{cm}^{-1}$ .

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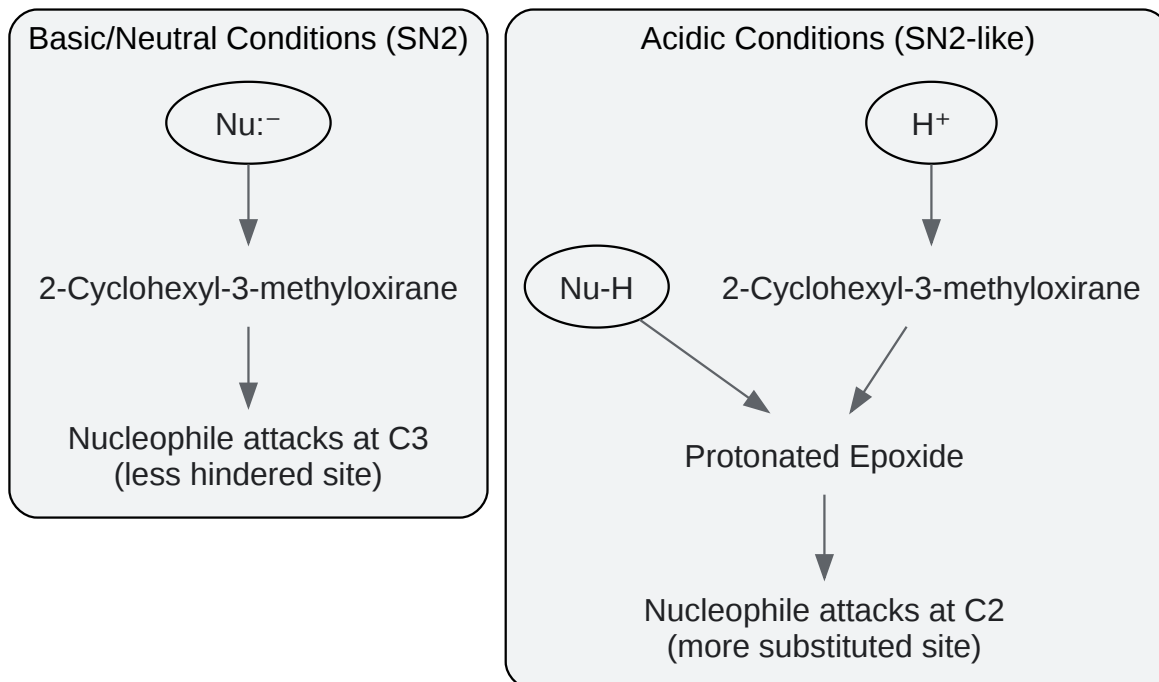
Table 2: Summary of analytical techniques for the characterization of **2-Cyclohexyl-3-methyloxirane**.<sup>[2][9][10]</sup>

## Reactivity and Applications in Drug Development

The synthetic value of **2-Cyclohexyl-3-methyloxirane** is realized through the regioselective and stereospecific ring-opening of the epoxide. This reaction serves as a gateway to a diverse array of 1,2-difunctionalized cyclohexylpropane derivatives, which are common motifs in pharmaceutical agents.

The regioselectivity of the ring-opening is dependent on the reaction conditions:

- **Basic or Neutral Conditions:** The nucleophile attacks the less sterically hindered carbon (C3, the methyl-substituted carbon) in a classic  $\text{S}_{\text{N}}2$  fashion, resulting in inversion of stereochemistry at that center.
- **Acidic Conditions:** The epoxide oxygen is first protonated, and the reaction proceeds with  $\text{S}_{\text{N}}2$ -like character but with significant  $\text{S}_{\text{N}}1$ -like carbocationic character developing at the more substituted carbon (C2, the cyclohexyl-substituted carbon). Therefore, the nucleophile preferentially attacks the more substituted carbon.



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